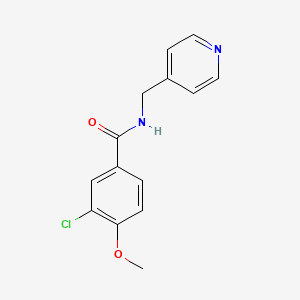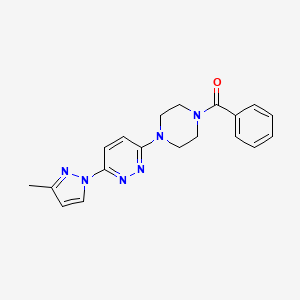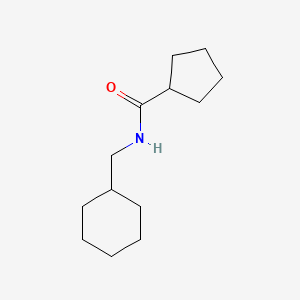![molecular formula C15H15F2N3O2 B5285497 1-[3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-hydroxypropan-1-one](/img/structure/B5285497.png)
1-[3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-hydroxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-hydroxypropan-1-one is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group and a tetrahydropyrazolo[4,3-c]pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-[3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-hydroxypropan-1-one involves multiple steps, typically starting with the preparation of the difluorophenyl precursor. The synthetic route may include the following steps:
Formation of the Difluorophenyl Intermediate:
Cyclization: The difluorophenyl intermediate undergoes cyclization with appropriate reagents to form the tetrahydropyrazolo[4,3-c]pyridine ring. This step may involve the use of catalysts and specific reaction conditions to ensure the correct formation of the ring structure.
Hydroxylation: The final step involves the introduction of the hydroxyl group to form the hydroxypropanone moiety. This can be achieved through various hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or other suitable reagents.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-hydroxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions, where the fluorine atoms are replaced by other functional groups.
Addition: The compound can participate in addition reactions, particularly at the double bonds within the ring structure.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions.
Scientific Research Applications
1-[3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-hydroxypropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving its molecular targets.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs and therapeutic agents.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-hydroxypropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzyme Activity: It can bind to the active site of enzymes, preventing their normal function.
Modulating Receptor Activity: It may interact with receptors on cell surfaces, altering their signaling pathways.
Interfering with Cellular Processes: The compound can affect various cellular processes, such as cell division, apoptosis, and signal transduction.
Comparison with Similar Compounds
1-[3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-hydroxypropan-1-one can be compared with other similar compounds, such as:
Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: This compound shares the difluorophenyl group but has a different ring structure and functional groups.
3,4-Difluorophenyl Derivatives: Various derivatives of 3,4-difluorophenyl exist, each with unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(3,4-difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-hydroxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O2/c1-8(21)15(22)20-5-4-13-10(7-20)14(19-18-13)9-2-3-11(16)12(17)6-9/h2-3,6,8,21H,4-5,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQURYYGMKKZROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)C(=NN2)C3=CC(=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxyethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5285422.png)
![3-(heptylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5285430.png)
![2-[4-(2-amino-6-methyl-4-pyrimidinyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5285436.png)
![3-[3-(4-phenoxybenzoyl)piperidin-1-yl]propanamide](/img/structure/B5285444.png)

![2,5-dimethyl-3-{4-[2-(1H-pyrrol-1-yl)pentanoyl]piperazin-1-yl}pyrazine](/img/structure/B5285458.png)

![3-[(3,4-Dimethoxybenzyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5285483.png)

![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-ethylmorpholine](/img/structure/B5285493.png)
![(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-5-quinoxalin-2-ylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5285494.png)
![1-METHYL-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5285500.png)
![methyl 4-methyl-3-{[(propylamino)carbonyl]amino}benzoate](/img/structure/B5285510.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-{[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}nicotinamide](/img/structure/B5285517.png)
